{5-Fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophen-3-yl}acetonitrile
CAS No.: 820975-39-1
Cat. No.: VC16799057
Molecular Formula: C16H9F2NS2
Molecular Weight: 317.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 820975-39-1 |
|---|---|
| Molecular Formula | C16H9F2NS2 |
| Molecular Weight | 317.4 g/mol |
| IUPAC Name | 2-[5-fluoro-2-(4-fluorophenyl)sulfanyl-1-benzothiophen-3-yl]acetonitrile |
| Standard InChI | InChI=1S/C16H9F2NS2/c17-10-1-4-12(5-2-10)20-16-13(7-8-19)14-9-11(18)3-6-15(14)21-16/h1-6,9H,7H2 |
| Standard InChI Key | MVORDDVGGYQHPR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1F)SC2=C(C3=C(S2)C=CC(=C3)F)CC#N |
Introduction
{5-Fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophen-3-yl}acetonitrile is a synthetic organic compound belonging to the class of benzothiophene derivatives. It features a unique structure characterized by a fluorinated benzothiophene core, a sulfanyl group, and an acetonitrile functional group. This compound is of interest in medicinal chemistry due to its potential applications in drug discovery programs targeting various diseases.
Synthesis and Chemical Reactions
The synthesis of {5-Fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophen-3-yl}acetonitrile typically involves several key steps, although detailed synthetic routes are not widely documented. This compound can participate in various chemical reactions, which are crucial for exploring potential modifications that could enhance its biological properties.
Potential Applications
{5-Fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophen-3-yl}acetonitrile has potential applications in medicinal chemistry, particularly in drug discovery programs targeting diseases such as cancer or inflammatory disorders. Its unique structure may allow it to interact with biological targets effectively, making it a candidate for further pharmacological studies.
Availability and Sources
This compound can be sourced through various chemical suppliers and databases, including PubChem and EvitaChem. It is classified under heterocyclic compounds due to its fused ring system that includes sulfur atoms, which are common in many pharmacologically relevant compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume